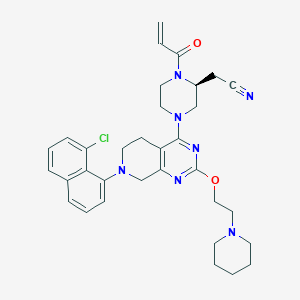

KRas G12C inhibitor 4

Description

Significance of KRAS Mutations as Oncogenic Drivers

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, implicated in up to 25% of all tumors. nih.gov These mutations are particularly prevalent in some of the most aggressive cancers, including approximately 90% of pancreatic ductal adenocarcinomas, 43% of colorectal cancers, and 30-35% of non-small cell lung cancers (NSCLC). oncnursingnews.comnih.gov

KRAS proteins function as molecular switches, cycling between an active, GTP-bound state and an inactive, GDP-bound state to regulate cell growth and division. mdanderson.orgnih.gov Oncogenic mutations, most commonly occurring at codons 12, 13, or 61, lock the KRAS protein in a perpetually "on" state. nih.gov This sustained activation leads to the uncontrolled proliferation of cells, driving tumor growth and metastasis through downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways. mdpi.comoup.com The presence of a KRAS mutation is often associated with a poor prognosis and resistance to standard therapies, such as anti-EGFR monoclonal antibodies in colorectal cancer. nih.govmdpi.com

The G12C mutation, where glycine (B1666218) at position 12 is replaced by cysteine, is a common KRAS alteration, especially in NSCLC, where it accounts for about 40% of KRAS mutations. nih.govbohrium.com

Historical Challenges in Targeting RAS Proteins

For over three decades, direct pharmacological inhibition of RAS proteins was deemed an insurmountable challenge. touchoncology.comcancerworld.netnih.gov Several factors contributed to this "undruggable" status:

Lack of a Defined Binding Pocket: The relatively smooth surface of the RAS protein lacks deep, well-defined hydrophobic pockets that are typically targeted by small-molecule inhibitors. touchoncology.comcancerworld.net

High Affinity for GTP: RAS proteins bind to their activating molecule, GTP, with extremely high (picomolar) affinity, making it incredibly difficult for a small molecule to compete effectively. nih.govtouchoncology.com

Ubiquitous Function: As a central regulator of normal cell growth, broad inhibition of all RAS proteins (pan-RAS inhibition) proved to be as toxic as conventional chemotherapy, as it also affected healthy, non-cancerous cells. cancerworld.net

Initial strategies to circumvent these issues, such as developing GTP antagonists or inhibiting RAS membrane localization, ultimately failed in clinical trials. nih.govmdpi.com

Breakthrough in Direct KRAS G12C Inhibition

A pivotal breakthrough came with the discovery of an allosteric binding pocket, known as the switch-II pocket (S-IIP), which is present in the inactive, GDP-bound state of the KRAS G12C mutant. touchoncology.combohrium.com This discovery paved the way for the development of a new class of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12. touchoncology.comnih.gov

These inhibitors lock the KRAS G12C protein in its inactive conformation, preventing it from being reactivated and thereby blocking downstream oncogenic signaling. medchemexpress.com This allele-specific approach avoids the toxicity associated with inhibiting wild-type KRAS. lumakrashcp.com The success of the first-generation KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, which have received regulatory approval, has marked a new era in precision oncology and has spurred the development of next-generation inhibitors, including KRas G12C inhibitor 4. oup.comtouchoncology.comnih.gov

This compound: A Closer Look

This compound is a compound identified for its potential to inhibit the KRAS G12C mutant. glpbio.commedchemexpress.com It emerged from research aimed at developing potent and selective inhibitors of this specific oncogenic driver. medchemexpress.com

Structural and Chemical Properties

Detailed crystallographic studies of compounds similar to this compound have provided insights into its mechanism of action. nih.gov These inhibitors typically feature a complex chemical structure that includes a reactive acrylamide (B121943) "warhead" and specific chemical groups that allow for precise binding within the switch-II pocket of the KRAS G12C protein. nih.gov

A key structural feature of some of these inhibitors is atropisomerism, where restricted rotation around a chemical bond leads to the existence of two distinct, separable isomers with differing potencies. nih.gov The design of these molecules often involves computational chemistry to optimize their binding affinity and pharmacological properties. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2206736-07-2 |

| Molecular Formula | C28H28ClN7O3 |

| Molecular Weight | 562.02 g/mol |

| Synonyms | This compound |

Data sourced from available chemical databases. glpbio.comchemicalbook.com

Mechanism of Action

Like other covalent KRAS G12C inhibitors, this compound is designed to bind to the inactive, GDP-bound form of the KRAS G12C protein. nih.gov The binding is covalent, forming a stable bond with the cysteine residue at position 12. nih.gov This irreversible binding traps the KRAS G12C protein in its inactive state, preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, which would otherwise promote the exchange of GDP for GTP and reactivate the protein. nih.gov By locking KRAS G12C in this "off" state, the inhibitor effectively shuts down the hyperactive downstream signaling pathways that drive cancer cell proliferation. nih.govchemsrc.comadooq.com

Research and Preclinical Findings

The development of KRAS G12C inhibitors, including molecules structurally related to this compound, has been supported by extensive preclinical research. nih.govbiorxiv.org These studies have demonstrated the selective anti-proliferative activity of these compounds against cancer cell lines harboring the KRAS G12C mutation, while having minimal effect on cells with wild-type KRAS or other KRAS mutations. lumakrashcp.com

In mouse xenograft models, these inhibitors have shown significant tumor regression. nih.gov Research has also focused on optimizing the properties of these inhibitors to improve their metabolic stability and oral bioavailability, crucial factors for their development as effective drugs. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name | Description |

|---|---|

| Adagrasib | A first-generation, FDA-approved KRAS G12C inhibitor. touchoncology.comnih.gov |

| ARS-853 | An early KRAS G12C inhibitor with good cellular activity but poor metabolic stability. bohrium.com |

| Binimetinib | A MEK inhibitor. biorxiv.org |

| Cetuximab | An anti-EGFR monoclonal antibody. nih.govmdpi.com |

| Cobimetinib | A MEK inhibitor. biorxiv.org |

| Erlotinib | An EGFR inhibitor. nih.gov |

| This compound | A specific chemical compound that inhibits the KRAS G12C mutant. glpbio.com |

| Osimertinib | An EGFR tyrosine kinase inhibitor. cancerworld.netbiorxiv.org |

| Panitumumab | An anti-EGFR monoclonal antibody. nih.govmdpi.com |

| Sotorasib | A first-generation, FDA-approved KRAS G12C inhibitor. touchoncology.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2206736-07-2 |

|---|---|

Molecular Formula |

C33H38ClN7O2 |

Molecular Weight |

600.2 g/mol |

IUPAC Name |

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-(2-piperidin-1-ylethoxy)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C33H38ClN7O2/c1-2-30(42)41-19-18-40(22-25(41)12-14-35)32-26-13-17-39(29-11-7-9-24-8-6-10-27(34)31(24)29)23-28(26)36-33(37-32)43-21-20-38-15-4-3-5-16-38/h2,6-11,25H,1,3-5,12-13,15-23H2/t25-/m0/s1 |

InChI Key |

XCJKUQVOWJDAQL-VWLOTQADSA-N |

Isomeric SMILES |

C=CC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6 |

Canonical SMILES |

C=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6 |

Origin of Product |

United States |

Molecular Mechanisms and Structural Basis of Kras G12c Inhibition

KRAS Protein Conformational States and Oncogenic Activation

The function of the KRAS protein is dictated by its conformation, which is determined by the bound nucleotide (GDP or GTP). In its normal physiological cycle, KRAS is activated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP. opnme.com This transition to the GTP-bound state induces a conformational change, primarily in two flexible regions known as Switch I and Switch II, enabling KRAS to interact with and activate downstream effector proteins. nih.gov The signaling is terminated by GTPase-activating proteins (GAPs), which accelerate the hydrolysis of GTP to GDP, returning KRAS to its inactive conformation. opnme.com

The G12C mutation, however, disrupts this tightly regulated cycle. The substitution of the small glycine (B1666218) residue with the bulkier cysteine residue at a critical position within the P-loop (phosphate-binding loop) sterically hinders the GAP-mediated GTP hydrolysis. nih.gov While not completely abolishing it, this impairment leads to a higher proportion of KRAS G12C remaining in the active, GTP-bound state, thus constitutively activating downstream oncogenic signaling pathways. nih.gov

Allosteric Inhibition and Covalent Binding to KRAS G12C

KRAS G12C inhibitors employ a unique mechanism of action that combines allosteric inhibition with covalent modification. These small molecules are designed to specifically target the mutant cysteine residue, exploiting its unique reactivity.

KRAS G12C inhibitors bind to a previously cryptic allosteric pocket located beneath the Switch II region (S-IIP). nih.gov This pocket is only accessible when the KRAS G12C protein is in its inactive, GDP-bound state. nih.gov The binding of the inhibitor to this pocket is a critical first step, positioning it for the subsequent covalent interaction. The structure of the inhibitor and its interactions within this pocket are key determinants of its potency and selectivity. tandfonline.com

Upon binding to the S-IIP, the inhibitor forms a covalent and irreversible bond with the thiol group of the mutant cysteine 12 residue. nih.govnih.gov This covalent modification effectively locks the KRAS G12C protein in its inactive, GDP-bound conformation. nih.gov By trapping the protein in this state, the inhibitors prevent it from being reloaded with GTP by GEFs, thereby blocking its activation cycle. nih.gov

The covalent binding of the inhibitor to Cys12 prevents the conformational changes necessary for nucleotide exchange. nih.gov With the protein locked in the GDP-bound state, the binding of GEFs like Son of Sevenless (SOS) is sterically hindered, thus inhibiting the exchange of GDP for GTP. nih.gov While the primary mechanism is the prevention of nucleotide exchange, the trapping of the inactive state inherently keeps the protein from participating in further cycles of GTP hydrolysis, which is already impaired by the G12C mutation itself.

Trapping KRAS G12C in an Inactive, GDP-Bound State

Inhibition of Downstream Signaling Pathways

By locking KRAS G12C in an inactive state, these inhibitors effectively shut down the downstream signaling cascades that drive tumor growth and survival.

One of the most critical downstream pathways regulated by KRAS is the RAF-MEK-ERK (also known as the MAPK) pathway. Activated, GTP-bound KRAS recruits and activates RAF kinases at the cell membrane, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK. Activated ERK then translocates to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and survival. KRAS G12C inhibitors, by preventing KRAS activation, lead to a potent and sustained inhibition of ERK phosphorylation. nih.govfrontiersin.org This blockade of the RAF-MEK-ERK pathway is a primary mechanism through which these inhibitors exert their anti-tumor effects.

Data Tables

| Inhibitor | kinact/KI (M-1s-1) | Reference |

|---|---|---|

| ARS-853 | 6.33 x 102 | aacrjournals.org |

| ARS-1620 | 8.39 x 102 | aacrjournals.org |

| Sotorasib (B605408) (AMG510) | 2.04 x 104 | aacrjournals.org |

| Adagrasib (MRTX849) | 7.14 x 104 | aacrjournals.org |

| D3S-001 | 1.43 x 106 | aacrjournals.org |

| Inhibitor | IC50 for Cellular Active KRAS G12C Inhibition (nM) | Reference |

|---|---|---|

| ARS-853 | 5899 | aacrjournals.org |

| ARS-1620 | 692 | aacrjournals.org |

| Sotorasib (AMG510) | 35 | aacrjournals.org |

| Adagrasib (MRTX849) | 78 | aacrjournals.org |

| D3S-001 | 0.6 | aacrjournals.org |

Influence on PI3K/AKT/mTOR Signaling

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that runs parallel to the RAF/MEK/ERK (MAPK) pathway, both of which are downstream of RAS. nih.govfrontiersin.org This pathway is central to regulating cell cycle, proliferation, and survival. mdpi.com While active RAS can directly activate the p110 subunit of PI3K, the activation of this pathway is not solely dependent on RAS and can be triggered by other inputs, such as receptor tyrosine kinases (RTKs). nih.gov

The influence of KRAS G12C inhibitors on the PI3K/AKT/mTOR pathway is variable and context-dependent. Research on well-characterized inhibitors like ARS-1620 and sotorasib (AMG-510) has shown that while they potently inhibit the MAPK/ERK pathway, their effect on PI3K/AKT/mTOR signaling is often less pronounced and inconsistent across different cancer cell models. por-journal.comnih.gov

Detailed research findings indicate:

Variable Inhibition: In many KRAS G12C mutant cancer models, the phosphorylation levels of AKT and the downstream mTOR effector, ribosomal protein S6, are only minimally affected by KRAS G12C inhibition. nih.gov For instance, the inhibitor ARS-1620 was shown to inhibit the phosphorylation of AKT and S6 in a dose-dependent manner in H358 cell lines, but this effect is not uniformly observed across all KRAS G12C models. por-journal.com

Pathway Reactivation and Resistance: The PI3K/AKT/mTOR pathway is a known mechanism of both intrinsic and acquired resistance to KRAS G12C inhibitors. nih.govfrontiersin.org In some cancer cells, the pathway can be constitutively activated through co-occurring mutations (e.g., in PIK3CA or loss of PTEN), which bypasses the need for RAS-mediated activation and renders the cells less sensitive to KRAS G12C inhibition. frontiersin.org

Synergistic Effects in Combination Therapies: The limited impact of KRAS G12C monotherapy on the PI3K/AKT/mTOR pathway has led to research into combination strategies. Studies have demonstrated that combining KRAS G12C inhibitors with inhibitors of PI3K, AKT, or mTOR can result in synergistic antitumor activity. por-journal.comfrontiersin.org For example, combining the KRAS G12C inhibitor glecirasib (B12386130) with other agents has been shown to reduce both ERK and AKT phosphorylation. nih.gov Similarly, a triple therapy involving ARS-1620, an mTOR inhibitor, and an IGF1R inhibitor led to persistent inhibition of AKT and S6 phosphorylation. por-journal.com This suggests that dual targeting of both the MAPK and PI3K pathways is a promising strategy to enhance efficacy and overcome resistance. frontiersin.org

Preclinical Efficacy Studies of Kras G12c Inhibitors

In Vitro Cellular Models

Anti-Proliferative Effects in KRAS G12C-Mutant Cell Lines

KRAS G12C inhibitor 4 has demonstrated potent anti-proliferative effects in various cancer cell lines harboring the KRAS G12C mutation. In a panel of KRAS G12C-mutant cell lines, including NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer), the inhibitor showed significant activity. frontiersin.orgnih.gov For instance, in NCI-H358 cells, this compound exhibited a low nanomolar median inhibitory concentration (IC50) for cell viability. nih.gov The anti-proliferative activity was substantially higher in KRAS G12C-mutant cells compared to non-KRAS G12C mutant cells, highlighting its specificity. nih.gov

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nmol/L) |

| NCI-H1373 | Non-Small Cell Lung Cancer | G12C | 11.8 (median for 7 cell lines) |

| NCI-H385 | Non-Small Cell Lung Cancer | G12C | 11.8 (median for 7 cell lines) |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 11.8 (median for 7 cell lines) |

Note: The IC50 value represents the median for a panel of seven KRAS p.G12C-mutant cancer cell lines. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting proliferation, this compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in KRAS G12C-mutant cancer cells. Treatment with the inhibitor leads to a significant increase in markers of apoptosis. nih.gov Furthermore, the compound has been observed to cause cell cycle arrest, preventing cancer cells from proceeding through the phases of division and growth. nih.gov These effects collectively contribute to the inhibitor's potent anti-tumor activity in cellular models.

Target Occupancy and Engagement Kinetics in Cellular Systems

The efficacy of this compound is directly related to its ability to bind to and inhibit the KRAS G12C protein within cancer cells. Studies have demonstrated rapid and sustained target engagement. aacrjournals.org Mass spectrometry-based analysis has shown a significant reduction in the unmodified KRAS G12C protein following treatment, indicating high levels of target occupancy. opnme.comopnme.com The covalent and irreversible nature of the binding ensures prolonged inhibition of KRAS signaling. opnme.comjacobiopharma.com The rate of this irreversible binding, a key determinant of efficacy, has been shown to be rapid for this class of inhibitors. aacrjournals.org

Specificity against KRAS G12C versus Wild-Type or Other KRAS Mutants

A critical feature of this compound is its high selectivity for the KRAS G12C mutant protein over the wild-type (WT) KRAS and other KRAS mutant forms. nih.gov Biochemical assays have demonstrated that the inhibitor has minimal activity against wild-type KRAS, as well as other common mutations like G12D and G12V. nih.gov This selectivity is crucial for minimizing off-target effects and potential toxicity. In cellular assays, the inhibitor showed over 500-fold selectivity in inhibiting the growth of KRAS G12C-mutant cancer cells compared to non-KRAS G12C cells. nih.gov

| Protein | IC50 (nmol/L) |

| KRAS G12C | 2.28 |

| KRAS G12D | >10,000 |

| KRAS G12V | >10,000 |

| KRAS WT | >10,000 |

| HRAS WT | >10,000 |

| NRAS WT | >10,000 |

Note: Data from biochemical assays demonstrating the high selectivity of glecirasib (B12386130) (a KRAS G12C inhibitor) for the G12C mutant over other RAS isoforms. nih.gov

In Vivo Tumor Models

Xenograft Studies in Immunocompromised Models

The preclinical efficacy of this compound has been further validated in in vivo tumor models. In xenograft studies, where human cancer cells are implanted into immunocompromised mice, the inhibitor has demonstrated robust anti-tumor activity. opnme.com In a non-small cell lung cancer xenograft model using NCI-H358 cells, treatment with a KRAS G12C inhibitor led to significant tumor growth inhibition and even tumor regression. opnme.comopnme.com These studies also confirmed the inhibitor's ability to modulate downstream signaling pathways, such as the RAF-MEK-ERK pathway, in the tumor tissue. opnme.comopnme.com

| Xenograft Model | Tumor Growth Inhibition (TGI) |

| NCI-H358 | 68% (once weekly) |

| NCI-H358 | 98% (twice weekly) |

Note: Data from an NCI-H358 xenograft model treated with BI-0474, a KRAS G12C inhibitor. opnme.com

Compound Names

| Generic Name/Code | Brand Name (if applicable) |

| Adagrasib (MRTX849) | Krazati |

| Sotorasib (B605408) (AMG 510) | Lumakras |

| Glecirasib (JAB-21822) | |

| Divarasib (B10829276) (GDC-6036) | |

| Garsorasib (D-1553) | |

| IBI351 (GFH925) | |

| LY3537982 | |

| JDQ443 | |

| ARS-1620 | |

| ARS-853 | |

| BI-0474 | |

| D3S-001 | |

| AZD4625 | |

| KPT9274 | |

| Cetuximab | Erbitux |

| Sitneprotafib (JAB-3312) | |

| TNO155 | |

| Crizotinib (B193316) | Xalkori |

| Docetaxel | Taxotere |

| Osimertinib | Tagrisso |

| Alectinib | Alecensa |

| Selpercatinib | Retevmo |

Patient-Derived Xenograft (PDX) Models for Translational Research

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have become a cornerstone of translational cancer research. These models are prized for their ability to retain the histological and genetic characteristics of the original human tumor, offering a more predictive preclinical platform for evaluating the efficacy of novel therapeutic agents. In the context of KRAS G12C inhibitors, PDX models have been instrumental in demonstrating their potential clinical utility.

Studies utilizing a broad panel of KRAS G12C-mutant PDX models have shown significant anti-tumor activity for inhibitors like adagrasib (MRTX849). nih.govnih.gov In a comprehensive study, adagrasib induced pronounced tumor regression in 17 out of 26 (65%) of KRAS G12C-positive cell line- and patient-derived xenograft models, spanning multiple tumor types. nih.govnih.gov This demonstrates a wide spectrum of activity and suggests that the efficacy is not limited to a single cancer histology.

Furthermore, research using PDX models has been crucial in understanding the molecular determinants of response and resistance to KRAS G12C inhibitors. By analyzing both sensitive and partially resistant PDX models, investigators have identified mechanisms that can limit the anti-tumor activity of these agents. These include factors related to KRAS nucleotide cycling and the activation of bypass signaling pathways that circumvent the dependency on KRAS. nih.gov For example, in some colorectal cancer (CRC) PDX models, the efficacy of KRAS G12C inhibitors as single agents is modest. However, preclinical studies in these models have shown that combining KRAS G12C inhibitors with EGFR inhibitors, such as cetuximab, can lead to enhanced anti-tumor activity. nih.govfrontiersin.org This combination approach has shown to lead to sustained downregulation of the MAPK signaling pathway, resulting in cell proliferation arrest and apoptosis. nih.govfrontiersin.org

The robust anti-tumor activity observed in these preclinical PDX models has provided a strong rationale for the clinical investigation of KRAS G12C inhibitors and has helped guide the development of combination strategies to overcome resistance. frontiermeds.com

Table 1: Preclinical Efficacy of Adagrasib (MRTX849) in Patient-Derived Xenograft (PDX) Models

| Tumor Type | Response | Key Findings | Reference |

|---|---|---|---|

| Multiple | Tumor Regression | Pronounced tumor regression in 65% of KRAS G12C-positive PDX models. | nih.govnih.gov |

| Colorectal Cancer | Partial Response | Modest single-agent activity; enhanced efficacy when combined with cetuximab. | nih.govfrontiersin.org |

| Non-Small Cell Lung Cancer | Tumor Regression | Significant anti-tumor activity observed. | frontiermeds.com |

| Pancreatic Cancer | Tumor Regression | Demonstrated anti-tumor activity in PDX models. | frontiermeds.com |

Preclinical Activity in Diverse Cancer Types (e.g., Lung, Colorectal, Pancreatic, Pediatric)

The preclinical efficacy of KRAS G12C inhibitors has been evaluated across a wide range of cancer types harboring this specific mutation. The KRAS G12C mutation is most prevalent in non-small cell lung cancer (NSCLC), but is also found in a subset of colorectal, pancreatic, and other solid tumors, as well as rarely in pediatric cancers. aacrjournals.orgaacrjournals.org

Lung Cancer: In preclinical models of KRAS G12C-mutant NSCLC, inhibitors like sotorasib (AMG-510) and adagrasib (MRTX849) have demonstrated significant anti-tumor activity. aacrjournals.orgfrontiersin.org These agents have been shown to effectively inhibit KRAS-dependent signaling, leading to tumor growth inhibition in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. aacrjournals.orgfrontiersin.org For instance, adagrasib has shown potent anti-tumor efficacy in NSCLC CDX models, where it has been observed to prevent tumor relapse even after treatment discontinuation in certain experimental settings. aacrjournals.org The success in these preclinical models provided the foundation for clinical trials that ultimately led to the approval of these drugs for patients with advanced KRAS G12C-mutant NSCLC. aacrjournals.orgfrontiersin.org

Colorectal Cancer (CRC): The preclinical response of KRAS G12C-mutant CRC to single-agent inhibitors has been found to be more modest compared to NSCLC. bohrium.comamegroups.org This has been attributed to feedback reactivation of upstream signaling pathways, particularly through the epidermal growth factor receptor (EGFR). frontiersin.org Preclinical studies have demonstrated that CRC cells can develop adaptive resistance to KRAS G12C inhibitors by upregulating EGFR signaling. frontiersin.org Consequently, combining KRAS G12C inhibitors with EGFR inhibitors like cetuximab has shown synergistic effects in CRC models, leading to more profound and durable tumor growth inhibition. nih.govfrontiersin.org These findings have directly informed the design of clinical trials evaluating such combination therapies in patients with KRAS G12C-mutant CRC. nih.govamegroups.org

Pancreatic Cancer: KRAS mutations are exceedingly common in pancreatic ductal adenocarcinoma (PDAC), with the G12C alteration present in a small fraction of cases. nih.govamgen.com Preclinical studies in KRAS G12C-mutant pancreatic cancer models have shown that inhibitors can induce tumor regression. frontiersin.orgamgen.com For example, sotorasib has demonstrated anti-tumor activity in heavily pretreated advanced pancreatic cancer models. amgen.com In a PDAC cell line-derived xenograft model, the combination of a KRAS G12C inhibitor with a PAK4 inhibitor, KPT9274, resulted in a significant reduction in tumor burden. aacrjournals.orgnih.gov These preclinical data suggest a potential therapeutic role for KRAS G12C inhibitors in this challenging disease.

Pediatric Cancers: While KRAS mutations are less common in pediatric cancers compared to adult malignancies, the G12C alteration is observed in rare instances across various pediatric solid tumors and leukemias. aacrjournals.orgresearchgate.net The efficacy of KRAS G12C inhibitors in these contexts is an emerging area of research. Preclinical studies have shown that KRAS G12C inhibitors can decrease cell viability in KRAS-mutant neuroblastoma cell lines. aacrjournals.orgresearchgate.net Specifically, adagrasib was found to be more potent than sotorasib in these cell lines, although it was noted to have some effects independent of the G12C mutation. aacrjournals.orgresearchgate.net These inhibitors also showed activity in an NRAS G12C-mutant T-cell acute lymphoblastic leukemia cell line. aacrjournals.orgresearchgate.net These early preclinical findings suggest that KRAS G12C inhibitors may represent a viable therapeutic option for pediatric patients with tumors harboring this specific mutation. aacrjournals.orgresearchgate.net

Table 2: Preclinical Activity of KRAS G12C Inhibitors in Various Cancer Types

| Cancer Type | Key Findings | Representative Inhibitors | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer | Significant tumor growth inhibition and prevention of relapse in some models. | Sotorasib, Adagrasib | aacrjournals.orgfrontiersin.org |

| Colorectal Cancer | Modest single-agent activity; synergistic effect with EGFR inhibitors. | Adagrasib, Sotorasib | nih.govfrontiersin.org |

| Pancreatic Cancer | Tumor regression and reduced tumor burden, especially in combination therapies. | Sotorasib, Adagrasib | aacrjournals.orgfrontiersin.orgnih.gov |

| Pediatric Cancers | Decreased cell viability in neuroblastoma and leukemia cell lines. | Adagrasib, Sotorasib | aacrjournals.orgresearchgate.net |

Mechanisms of Resistance to Kras G12c Inhibition

Categories of Resistance: Intrinsic, Acquired, and Adaptive Responses

Resistance to KRAS G12C inhibitors can manifest through several distinct, yet potentially overlapping, temporal and mechanistic frameworks: intrinsic, acquired, and adaptive.

Intrinsic resistance , also known as primary resistance, is observed when a tumor fails to respond to initial treatment. nih.govfrontiersin.org This can be due to a pre-existing subpopulation of cancer cells that are not dependent on KRAS G12C signaling for their survival and proliferation. frontiersin.org In some instances, cancer cell lines continue to thrive despite the effective knockdown of the mutant KRAS protein, indicating an inherent lack of dependency on this specific oncogenic driver. frontiersin.org Furthermore, intrinsic resistance in colorectal cancer has been linked to the upstream activation of the Epidermal Growth Factor Receptor (EGFR), which can be overcome by combining KRAS G12C inhibitors with anti-EGFR antibodies. frontiersin.orgnih.gov

Acquired resistance develops in tumors that initially respond to therapy but subsequently progress. researchgate.net This form of resistance is often driven by the selection and expansion of cancer cell clones that have developed new molecular alterations, enabling them to circumvent the effects of the inhibitor. nih.govfrontiersin.org These alterations can be either on-target, directly affecting the KRAS protein or its gene, or off-target, involving the activation of alternative signaling pathways. nih.govfrontiersin.org

Adaptive resistance describes a more dynamic and often rapid process where cancer cells adjust their signaling networks to counteract the effects of the inhibitor. aacrjournals.orgjci.org This can involve feedback mechanisms that lead to the reactivation of the MAPK pathway or other survival pathways. jci.orgaacrjournals.org A key example is the rapid feedback reactivation of wild-type RAS isoforms (HRAS and NRAS) driven by multiple receptor tyrosine kinases (RTKs). nih.govaacrjournals.org This adaptive response can occur within days of treatment initiation and contributes to the survival of drug-insensitive cell populations. jci.org

On-Target Resistance Mechanisms

A significant mechanism of acquired on-target resistance is the emergence of new mutations within the KRAS gene. nih.govfrontiersin.org These secondary mutations can occur on the same allele as the original G12C mutation (in cis) or on the other, wild-type allele (in trans). nih.gov

Several studies have identified a range of secondary KRAS mutations in patients who have developed resistance to KRAS G12C inhibitors like sotorasib (B605408) and adagrasib. nih.govbohrium.com These mutations can directly interfere with the binding of the inhibitor to the KRAS G12C protein. For instance, mutations in residues such as Y96, H95, and R68, which are located in the switch-II pocket where the inhibitors bind, can prevent the drug from effectively locking the protein in its inactive state. frontiersin.orgbohrium.com

In vitro studies have generated resistant cell lines harboring a variety of secondary KRAS mutations, including Y96D/S, G13D, R68M, and A59S/T. researchgate.netnih.gov Notably, some of these mutations confer resistance to both sotorasib and adagrasib (e.g., Y96D/S), while others may show differential sensitivity, suggesting that sequential treatment with different KRAS G12C inhibitors could be a potential strategy in some cases. researchgate.netnih.gov Other identified resistance mutations include alterations at the G12 position itself (e.g., G12V, G12D, G12R) and mutations like A59S and G13D that can increase the intrinsic activity of the KRAS protein. nih.gov

| Secondary KRAS Mutation | Effect on Inhibitor Binding | Resistance to Sotorasib | Resistance to Adagrasib |

|---|---|---|---|

| Y96D/S | Interferes with binding in the switch-II pocket. frontiersin.orgbohrium.com | High researchgate.netnih.gov | High researchgate.netnih.gov |

| H95D/Q/R | Alters the switch-II binding pocket. nih.govbohrium.com | Reported nih.gov | Reported bohrium.com |

| R68S/M | Affects the switch-II region. frontiersin.org | High (R68M) researchgate.netnih.gov | Sensitive (R68M) researchgate.netnih.gov |

| G13D | Increases intrinsic GTPase activity. nih.gov | High researchgate.netnih.gov | Sensitive researchgate.netnih.gov |

| A59S/T | Promotes nucleotide exchange. nih.gov | High researchgate.netnih.gov | Sensitive researchgate.netnih.gov |

| Q99L | Alters the switch-II binding pocket. frontiersin.org | Sensitive researchgate.netnih.gov | Resistant researchgate.netnih.gov |

KRAS G12C Allele Amplification : An increase in the copy number of the KRAS G12C allele has been observed in patients with acquired resistance. nih.govaacrjournals.org This leads to higher levels of the KRAS G12C protein, requiring higher concentrations of the inhibitor to achieve the same level of target suppression.

Feedback Reactivation : Inhibition of KRAS G12C can disrupt the negative feedback loops that normally suppress upstream signaling. aacrjournals.orgnih.gov This can lead to the reactivation of growth factor receptor signaling, which in turn promotes the conversion of newly synthesized KRAS G12C-GDP to the active, GTP-bound state. ascopubs.org This newly activated KRAS G12C is not effectively targeted by the inhibitors, which preferentially bind to the inactive GDP-bound form. ascopubs.org

Upstream Protein Stabilization : Proteins like Aurora Kinase A (AURKA) have been shown to stabilize the interaction between newly formed KRAS G12C protein and its downstream effector RAF, promoting cell cycle progression and contributing to resistance. nih.gov

Emergence of Secondary KRAS Mutations Affecting Inhibitor Binding

Off-Target (Bypass Signaling) Resistance Mechanisms

Off-target resistance, also known as bypass signaling, occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on KRAS G12C. nih.govfrontiersin.org This allows the tumor to continue to proliferate and survive despite effective inhibition of the primary oncogenic driver.

A common mechanism of bypass resistance is the reactivation or amplification of various receptor tyrosine kinases (RTKs). nih.govfrontiersin.org These upstream receptors can activate downstream signaling pathways, including the MAPK and PI3K-AKT pathways, independently of KRAS G12C. nih.govnih.gov

Several RTKs have been implicated in resistance to KRAS G12C inhibitors, including EGFR, MET, and FGFR. frontiersin.orgnih.gov The specific RTK involved can vary between different cancer types and even between individual patients. nih.govaacrjournals.org For example, MET amplification has been shown to confer resistance by activating the HGF/MET pathway, leading to the activation of AKT and ERK. nih.gov

A particularly well-documented mechanism of bypass resistance, especially in colorectal cancer (CRC), is the feedback activation of the Epidermal Growth Factor Receptor (EGFR). nih.govamegroups.org

Inhibition of KRAS G12C in CRC models leads to a rapid and robust rebound in MAPK pathway signaling, which is more pronounced than in non-small cell lung cancer (NSCLC) cells. nih.gov This is because CRC cells with the KRAS G12C mutation often retain a strong dependence on EGFR signaling. nih.govnih.gov When KRAS G12C is inhibited, the negative feedback on EGFR is relieved, leading to its reactivation and subsequent activation of wild-type RAS isoforms and the downstream MAPK pathway. aacrjournals.orgnih.govscientificarchives.com This feedback loop effectively bypasses the inhibition of KRAS G12C. nih.gov

Reactivation or Amplification of Receptor Tyrosine Kinases (RTKs)

MET Amplification and Activation

Amplification of the MET proto-oncogene, which encodes a receptor tyrosine kinase, is a recognized mechanism of resistance to KRAS G12C inhibitors. aacrjournals.org Increased MET signaling can reactivate downstream pathways, including the MAPK and PI3K/AKT cascades, to promote cell growth despite the inhibition of KRAS G12C. aacrjournals.orgnih.gov Studies have shown that MET amplification can emerge in patients who develop resistance to KRAS G12C inhibitors like sotorasib and adagrasib. ascopost.comaacrjournals.org In preclinical models, combining a KRAS G12C inhibitor with a MET inhibitor, such as crizotinib (B193316), has been demonstrated to overcome this resistance. frontiersin.orgascopubs.org MET amplification may lead to resistance by reactivating the RAS-BRAF-MEK-ERK pathway, partly through the activation of other RAS isoforms like NRAS. frontiersin.org

HER2 Copy Number Gain

An increase in the copy number of the HER2 (ERBB2) gene, another receptor tyrosine kinase, has also been identified as a mechanism of acquired resistance. nih.govresearchgate.net Overexpression of HER2 can lead to the reactivation of downstream signaling pathways, such as the MAPK pathway, even in the presence of a KRAS G12C inhibitor. ascopubs.orgnih.gov This mechanism has been observed in patients who have progressed on sotorasib therapy. nih.govresearchgate.net Preclinical studies have shown that combining a KRAS G12C inhibitor with an inhibitor of SHP2, a downstream signaling molecule, can overcome HER2-mediated resistance. ascopubs.orgnih.govresearchgate.net

Activation of Downstream Pathway Components Independent of KRAS G12C

Resistance can also develop through genetic alterations in the signaling molecules that act downstream of KRAS. These mutations can render the cancer cells independent of KRAS G12C for their growth and survival.

MAPK Pathway Reactivation (e.g., BRAF, MEK, ERK Activation)

The MAPK pathway (RAS-RAF-MEK-ERK) is a critical downstream cascade of KRAS. nih.gov Reactivation of this pathway is a common mechanism of resistance to KRAS G12C inhibitors. aacrjournals.orgmassgeneral.org This can occur through the acquisition of new mutations in genes such as BRAF (e.g., V600E) and MAP2K1 (which encodes MEK1), or through gene fusions involving BRAF and RAF1. ascopost.com These alterations lead to continued signaling through the MAPK pathway, bypassing the upstream inhibition of KRAS G12C. aacrjournals.orgmassgeneral.org In some cases, multiple resistance mutations in different MAPK pathway genes can emerge within the same patient, highlighting the polyclonal nature of acquired resistance. aacrjournals.orgmassgeneral.org

| Mechanism | Altered Gene(s) | Consequence | Reference(s) |

| Activating Mutation | BRAF, MAP2K1 | Reactivation of MAPK signaling | ascopost.com |

| Gene Fusion | BRAF, RAF1 | Constitutive pathway activation | ascopost.com |

PI3K/AKT/mTOR Pathway Dysregulation (e.g., PIK3CA Mutations, PTEN Loss)

The PI3K/AKT/mTOR pathway is another key signaling route downstream of RAS that is involved in cell growth and survival. nih.govmdpi.com Dysregulation of this pathway can also confer resistance to KRAS G12C inhibitors. This can happen through acquired activating mutations in PIK3CA, which encodes a catalytic subunit of PI3K, or through the loss of the tumor suppressor gene PTEN. ascopost.comnih.gov These alterations lead to the constitutive activation of the PI3K/AKT/mTOR pathway, allowing cancer cells to proliferate despite the inhibition of KRAS G12C. mdpi.comresearchgate.net

| Mechanism | Altered Gene(s) | Consequence | Reference(s) |

| Activating Mutation | PIK3CA | Constitutive PI3K/AKT/mTOR signaling | ascopost.com |

| Loss of Function | PTEN | Sustained PI3K pathway activation | ascopost.comnih.gov |

Activation of Other RAS Isoforms (e.g., NRAS, HRAS)

Cancer cells can develop resistance to KRAS G12C-specific inhibitors by activating other RAS isoforms, such as NRAS and HRAS. nih.govnih.govaacrjournals.org The acquisition of activating mutations in these related genes allows the tumor to switch to alternative RAS-driven signaling to promote growth. ascopost.com This feedback reactivation of wild-type RAS isoforms is a significant mechanism of adaptive resistance. nih.govnih.govaacrjournals.org Even when KRAS G12C remains inhibited, the activation of NRAS and HRAS can be sufficient to restore MAPK pathway signaling. nih.gov

Cellular and Histological Transformation

In some instances, resistance to KRAS G12C inhibitors is associated with a fundamental change in the cancer's cellular identity. For example, non-small cell lung adenocarcinomas have been observed to transform into squamous cell carcinomas. ascopost.comascopubs.org This histological transformation can lead to a state where the tumor is no longer dependent on the original KRAS G12C mutation for its growth. ascopost.com The underlying genomic mechanisms for this transformation are not always clear, suggesting that epigenetic changes may also play a role. ascopubs.org

Epithelial-Mesenchymal Transition (EMT) Induction

Epithelial-Mesenchymal Transition (EMT) is a cellular program in which epithelial cells lose their characteristics and acquire mesenchymal, fibroblast-like properties. This process has been identified as a cause of both intrinsic and acquired resistance to KRAS G12C inhibitors. nih.govaacrjournals.org Induction of EMT can lead to resistance by activating KRAS G12C-independent signaling pathways. nih.gov

Key research findings indicate that in KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines, the induction of EMT leads to resistance against the inhibitor sotorasib. nih.gov In these EMT-induced resistant cells, the PI3K pathway remains activated even when the KRAS G12C protein is inhibited. nih.govaacrjournals.org This sustained PI3K signaling is often regulated by the insulin-like growth factor receptor (IGFR)–IRS1 pathway. aacrjournals.org The molecular basis for this resistance can be the activation of the PI3K pathway or alterations in the cell cycle leading to CDK4-dependent growth. mdpi.comfrontiersin.org Consequently, the combination of a KRAS G12C inhibitor with a PI3K inhibitor has been shown to restore sensitivity in preclinical models. aacrjournals.orgnih.gov

| Key Molecular Event | Pathway Involved | Consequence | Supporting Evidence/Model | Reference |

|---|---|---|---|---|

| Induction of EMT | Multiple (TGFβ, Wnt, etc.) | Acquisition of mesenchymal features, leading to intrinsic and acquired resistance. | KRAS G12C-mutant NSCLC cell lines treated with sotorasib (AMG510). | nih.govnih.gov |

| Sustained PI3K/AKT Signaling | PI3K/AKT/mTOR | KRAS G12C-independent cell survival and proliferation. | EMT-induced resistant cells show rebound activation of ERK and S6. | aacrjournals.orgnih.gov |

| Upregulation of IGFR-IRS1 Pathway | IGFR-IRS1 | Dominant driver of PI3K activation in the mesenchymal state. | Biochemical analysis in EMT-induced resistant cells. | aacrjournals.orgresearchgate.net |

| Increased KRAS-GTP Levels | RAS Signaling | An increased ratio of active KRAS-GTP to inactive KRAS-GDP reduces inhibitor sensitivity. | Observed in cells exposed to long-term TGF-β or expressing Twist or Snail. | frontiersin.orgnih.gov |

Histologic Transformation (e.g., Adenocarcinoma to Squamous Cell Carcinoma)

Histologic transformation is another mechanism of resistance where the tumor changes its cellular type. A notable example is the transition of lung adenocarcinoma (LUAD) to lung squamous cell carcinoma (LUSC). researchgate.net This phenomenon has been observed in patients with KRAS G12C-mutant NSCLC who developed resistance to KRAS G12C inhibitors. ascopubs.orgpor-journal.com

In clinical studies, biopsies from patients progressing on adagrasib treatment revealed a shift from adenocarcinoma to squamous cell carcinoma histology. nih.govascopost.com This transformation can occur without the acquisition of new genomic alterations that would otherwise explain the resistance. ascopubs.orgresearchgate.net Preclinical research suggests that this adeno-to-squamous transition (AST) is a lineage plasticity program that enables resistance to KRAS inhibition, particularly in tumors with co-mutations in STK11/LKB1. nih.gov In fact, a high baseline expression of squamous cell carcinoma-related genes in pre-treatment biopsies has been correlated with a shorter duration of treatment with adagrasib. nih.gov The transcription factor ΔNp63 has been identified as a key driver of AST and a modulator of the response to KRAS inhibition. nih.gov

| Type of Transformation | Associated Co-mutation | Key Driver | Clinical Context | Reference |

|---|---|---|---|---|

| Adenocarcinoma to Squamous Cell Carcinoma (AST) | STK11/LKB1 | ΔNp63 | Resistance to adagrasib in KRAS G12C-mutant NSCLC. | nih.govnih.gov |

| Histologic transformation without new genomic alterations | Not always identified | Nongenetic mechanisms of lineage plasticity. | Observed in two NSCLC patients with resistance to KRAS G12C inhibition. | ascopubs.orgresearchgate.net |

Dysregulation of Cell Cycle Control Mechanisms (e.g., CDKN2A Deletion)

The efficacy of KRAS G12C inhibitors can be significantly influenced by the status of cell cycle control genes. Co-occurring mutations in key tumor suppressor genes that regulate the cell cycle are associated with poorer clinical outcomes. nih.gov

Specifically, the deletion of the CDKN2A gene, which encodes the cell cycle inhibitors p16INK4a and p14ARF, is linked to worse outcomes in patients receiving sotorasib or adagrasib. nih.gov While the precise biological mechanisms are still under investigation, genetic dysregulation of the cell cycle has been identified as a resistance mechanism in patient-derived xenograft models. ascopubs.org Preclinical studies have shown that cancer models with CDKN2A deletions are particularly sensitive to a combination therapy of a KRAS G12C inhibitor and a CDK4/6 inhibitor like palbociclib, suggesting this as a potential strategy to overcome resistance in this patient subset. ascopubs.orgascopubs.org

| Genetic Alteration | Function of Gene Product | Impact on KRAS G12C Inhibition | Potential Therapeutic Strategy | Reference |

|---|---|---|---|---|

| CDKN2A Deletion | Encodes p16INK4a and p14ARF (cell cycle regulators). | Associated with worse clinical outcomes and primary resistance. | Combination with CDK4/6 inhibitors (e.g., palbociclib). | ascopubs.orgnih.govmdpi.com |

| CDK6 Amplification | Cyclin-dependent kinase, promotes cell cycle progression. | Emerged as a resistance mechanism in pancreatic cancer models treated with KRAS inhibitors. | Targeting CDK6 in combination with KRAS inhibition. | aacrjournals.org |

Remodeling of the Tumor Microenvironment

Resistance to KRAS G12C inhibition is not solely a tumor cell-intrinsic phenomenon; it also involves extensive remodeling of the tumor microenvironment (TME). jci.org The TME, a complex ecosystem of immune cells, fibroblasts, blood vessels, and extracellular matrix, can be reshaped by the tumor to support its survival and evade therapeutic attack. frontiersin.orgnih.gov Studies have shown that upon KRAS G12C inhibition, diverse alterations in the TME, including changes to immune pathways, fibrosis, and vascular networks, contribute to acquired resistance. nih.govjci.org

Immune Evasion Pathways

KRAS-mutant tumors can actively shape an immunosuppressive TME to evade immune surveillance, and this can be a mechanism of resistance to targeted therapy. frontiersin.org KRAS signaling through the MAPK pathway can stabilize PD-L1 mRNA, leading to increased protein levels and promoting immune tolerance. frontiersin.org Upon developing resistance to KRAS G12C inhibitors, tumors have been observed to have a significantly reduced population of adaptive immune cells, such as CD8+ T cells. ascopubs.orgascopubs.org

Furthermore, oncogenic KRAS signaling can enhance the secretion of immunosuppressive cytokines like TGF-β, which suppresses the activity of effector T cells. frontiersin.org Combination therapy with an SHP2 inhibitor has been shown to evoke favorable changes in the immune microenvironment in preclinical models, decreasing myeloid suppressor cells and increasing CD8+ T cells, thereby sensitizing tumors to PD-1 blockade. ascopubs.orgrupress.org

| Mechanism | Description | Effect on TME | Reference |

|---|---|---|---|

| Upregulation of PD-L1 | MAPK signaling stabilizes CD274 mRNA, increasing PD-L1 protein. | Inhibits T-cell function, promoting immune escape. | frontiersin.orgnih.gov |

| Reduced Adaptive Immune Cells | Resistant tumors show a decrease in infiltrating T cells. | Creates an "immune desert" or "immune-excluded" microenvironment. | ascopubs.orgascopubs.org |

| Secretion of Immunosuppressive Cytokines | Tumor cells secrete factors like TGF-β and IL-10. | Suppresses effector T cells and promotes regulatory T cells (Tregs). | frontiersin.org |

| Myeloid Suppressor Cell Accumulation | SHP2 signaling can contribute to an immunosuppressive myeloid compartment. | Inhibits anti-tumor immunity. | ascopubs.orgrupress.org |

Focal Adhesion Kinase (FAK) Activity and Tumor Fibrosis

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Research has demonstrated that FAK signaling is adaptively induced in response to KRAS G12C inhibition, representing a key mechanism of resistance. nih.govresearchgate.net This sustained FAK activation can promote tumor fibrosis, which is a common cause of acquired drug resistance. ascopubs.orgnih.gov

Mechanistically, the FAK-YAP signaling axis has been shown to compromise the long-term effects of KRAS G12C inhibitors. nih.gov In various preclinical models, treatment with a KRAS G12C inhibitor alone resulted in excessive tumor fibrosis. nih.gov The combination of a KRAS G12C inhibitor with a FAK inhibitor (such as IN10018) produced synergistic anti-cancer effects, efficiently eliminating the treatment-induced fibrosis and leading to more substantial tumor growth inhibition. nih.govresearchgate.net This suggests that co-targeting FAK can overcome this adaptive resistance mechanism. researchgate.net

| Mechanism | Key Pathway | Consequence | Therapeutic Implication | Reference |

|---|---|---|---|---|

| Adaptive FAK Activation | FAK-YAP Signaling Axis | Sustained pro-survival signaling despite KRAS G12C inhibition. | Co-inhibition of FAK and KRAS G12C. | nih.govresearchgate.net |

| Increased Tumor Fibrosis | FAK-mediated fibrogenesis | Creates a physical barrier and a pro-tumorigenic microenvironment, leading to acquired resistance. | FAK inhibitors can eliminate fibrosis and restore drug sensitivity. | ascopubs.orgnih.gov |

| ERK5-FAK Signaling | ERK5 | Enhanced ERK5-FAK signaling in FAK inhibitor-resistant cells dampens DNA damage. | Inhibiting ERK5 may prevent the development of resistance to FAK inhibitors. | embopress.org |

Alterations in Angiogenesis and Coagulation Pathways

Remodeling of the TME during the development of resistance to KRAS G12C inhibitors also involves significant changes in pathways related to blood vessel formation (angiogenesis) and coagulation. ascopubs.org In a detailed study of a patient who developed rapid resistance, analysis of the resistant tumor revealed alterations in angiogenesis and coagulation pathways as a feature of the remodeled TME. ascopubs.orgascopubs.org

These extrinsic mechanisms can contribute to resistance alongside other changes like alterations in fatty acid metabolism and reduced adaptive immunity. ascopubs.orgresearchgate.net The activation of tumor angiogenesis pathways was observed as an upregulated gene set in post-treatment metastases, indicating that the formation of new blood vessels is part of the adaptive response to therapy. jci.org The RAS/PI3K pathway itself is known to promote the expression of angiogenic factors like VEGFA, and the activation of these pathways can lead to adaptation to KRAS G12C inhibitors. frontiersin.orgnih.gov

| Pathway | Observation in Resistant Tumors | Potential Mechanism | Reference |

|---|---|---|---|

| Angiogenesis | Upregulation of angiogenesis-related gene signatures in resistant metastases. | Formation of new blood vessels to supply nutrients and support tumor growth. | jci.orgfrontiersin.org |

| Coagulation | Alterations in coagulation pathways identified in resistant tumor tissue. | Activation of coagulation cascades can be linked to tumor progression and TME remodeling. | jci.orgascopubs.org |

Strategies to Overcome Resistance to Kras G12c Inhibitors

Rational Combination Therapy Approaches

The development of resistance to KRAS G12C inhibitors often involves the tumor's ability to bypass the targeted blockade. nih.gov This bypass is frequently achieved through feedback activation of either upstream or downstream components of the RTK-KRAS-MAPK signaling cascade. nih.govaacrjournals.org Consequently, combining KRAS G12C inhibitors with agents that target these escape routes is a leading strategy to enhance therapeutic efficacy and overcome resistance. frontiersin.orgnih.gov

Inhibition of KRAS G12C can disrupt the negative feedback loops that normally suppress upstream signaling, leading to the reactivation of Receptor Tyrosine Kinases (RTKs). aacrjournals.orgnih.gov This RTK activation can then trigger signaling through wild-type RAS isoforms (HRAS and NRAS) or other pathways, ultimately reactivating MAPK signaling and driving resistance. aacrjournals.orgaacrjournals.org Therefore, targeting upstream nodes like SHP2, SOS1, and the RTKs themselves is a rational approach to prevent this adaptive feedback.

The protein tyrosine phosphatase SHP2 is a critical signaling node that functions downstream of multiple RTKs, mediating their signals to activate RAS. aacrjournals.orgnih.govmdpi.com Inhibition of KRAS G12C can lead to feedback reactivation of RTKs, which in turn activates SHP2 to promote signaling through wild-type RAS isoforms, thereby bypassing the inhibitor. nih.govaacrjournals.org Co-inhibition of SHP2 is hypothesized to block this universal feedback reactivation mechanism. aacrjournals.orgcancernetwork.com

Preclinical studies have shown that combining a KRAS G12C inhibitor with a SHP2 inhibitor leads to a more sustained suppression of the RAS-MAPK pathway and improved anti-tumor activity in vitro and in vivo compared to either agent alone. aacrjournals.orgnih.gov For example, combining the SHP2 inhibitor RMC-4550 with a KRAS G12C(ON) inhibitor, RMC-4998, prevented the rebound of ERK phosphorylation and resulted in a stronger reduction in cell viability in human non-small cell lung cancer (NSCLC) cell lines. biorxiv.org This combination also demonstrated the ability to remodel the tumor microenvironment and induce durable responses in mouse models. bmj.com

Clinical investigations are underway to validate this approach. The KontRASt-01 trial, a phase 1b/2 study, is evaluating the combination of the SHP2 inhibitor TNO155 with the KRAS G12C inhibitor JDQ433. cancernetwork.com Early results in patients with KRAS G12C-mutated solid tumors, including those previously treated with a KRAS G12C inhibitor, have shown anti-tumor activity. frontiersin.orgcancernetwork.com Similarly, the combination of the SHP2 inhibitor JAB-3312 with the KRAS G12C inhibitor glecirasib (B12386130) has shown potent anti-tumor effects in preclinical models, and clinical data has demonstrated encouraging objective response rates in first-line NSCLC treatment. jacobiopharma.com

Table 1: Selected Clinical Trials of KRAS G12C and SHP2 Inhibitor Combinations

| Trial ID | KRAS G12C Inhibitor | SHP2 Inhibitor | Tumor Types | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| KontRASt-01 (NCT04330664) | JDQ433 | TNO155 | Solid Tumors | Showed anti-tumor activity in patients with KRAS G12C-mutated solid tumors, including NSCLC and CRC. In KRAS G12C inhibitor-pretreated NSCLC patients (n=12), the ORR was 33.3%. | frontiersin.orgmdpi.comcancernetwork.com |

| - | Glecirasib | JAB-3312 | NSCLC | In first-line treatment for NSCLC (N=102), the confirmed ORR was 70.6% with a median PFS of 12.2 months. | jacobiopharma.com |

Son of Sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, including KRAS, by promoting the exchange of GDP for GTP. frontiersin.orgaacrjournals.org Targeting SOS1 is a promising strategy because it can prevent the activation of both mutant KRAS G12C and wild-type RAS isoforms that are activated in response to KRAS G12C inhibitor therapy. nih.govacs.org

Preclinical evidence suggests that combining a SOS1 inhibitor with a KRAS G12C inhibitor leads to a stronger and more durable suppression of RAS-MAPK signaling than either drug alone. nih.govaacrjournals.org The SOS1 inhibitor BI-3406, when combined with a KRAS G12C inhibitor, enhanced anti-tumor response in lung and colorectal cancer models, with an efficacy comparable to combinations with SHP2 or EGFR inhibitors. nih.gov This combination was also shown to delay the emergence of acquired resistance. nih.govaacrjournals.orgnih.gov Similarly, the SOS1 inhibitor MRTX0902 augmented the anti-tumor activity of the KRAS G12C inhibitor adagrasib in the majority of tested KRAS G12C-mutant xenograft models. aacrjournals.org Mechanistically, SOS1 inhibition helps to maintain KRAS in its inactive, GDP-bound state, enhancing the efficacy of covalent inhibitors that bind to this form. acs.org

Table 2: Preclinical Findings for KRAS G12C and SOS1 Inhibitor Combinations

| KRAS G12C Inhibitor | SOS1 Inhibitor | Model(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Adagrasib / Sotorasib (B605408) | BI-3406 | Lung and Colorectal Cancer Cell Lines/Xenografts | Combination induced stronger anti-tumor response than monotherapy and delayed emergence of acquired resistance. | nih.govaacrjournals.orgnih.gov |

| Adagrasib | MRTX0902 | NSCLC and CRC Xenograft Models | Combination resulted in enhanced antitumor efficacy compared to single agents in 8 out of 12 models. | aacrjournals.org |

| Sotorasib (AMG510) | Degrader 23 | In vitro and in vivo models | Combination produced a synergistic antiproliferative response and suppressed RAS signaling feedback activation. | acs.org |

Receptor tyrosine kinase (RTK) signaling is a well-established mechanism of both intrinsic and acquired resistance to MAPK pathway inhibitors. nih.govaacrjournals.org In KRAS G12C-mutant cancers, particularly colorectal cancer (CRC), there is often high basal RTK activity. frontiersin.orgnih.gov Inhibition of KRAS G12C can relieve negative feedback on RTKs like EGFR, leading to their activation and a rebound in ERK signaling that limits the inhibitor's effectiveness. frontiersin.orgscientificarchives.comascopubs.org Therefore, concurrent inhibition of specific RTKs is a critical combination strategy.

EGFR Inhibition: The feedback activation of EGFR is a major driver of primary resistance to KRAS G12C inhibitors in CRC. nih.govfrontiersin.org Preclinical studies demonstrated that combining KRAS G12C inhibitors with EGFR-targeting antibodies like cetuximab or panitumumab could overcome this resistance and produce significant tumor regressions in CRC models. frontiersin.orgnih.gov This has been validated in multiple clinical trials. The combination of sotorasib with panitumumab, and adagrasib with cetuximab, has demonstrated substantially improved response rates and progression-free survival in patients with previously treated KRAS G12C-mutant CRC compared to KRAS G12C inhibitor monotherapy. frontiersin.orgscientificarchives.comnih.govnih.gov For instance, in the CodeBreaK 300 phase 3 trial, sotorasib plus panitumumab significantly improved outcomes over standard care. frontiersin.org

MET Inhibition: Amplification of the MET proto-oncogene is another identified mechanism of acquired resistance to KRAS G12C inhibitors. frontiersin.orgascopubs.org MET amplification can drive resistance by reactivating both the MAPK and PI3K-AKT pathways, bypassing the need for KRAS signaling. frontiersin.orgaacrjournals.org Preclinical research has shown that in cancer cells with acquired MET amplification, sensitivity to KRAS G12C inhibitors can be restored by co-treatment with a MET inhibitor such as crizotinib (B193316) or capmatinib. frontiersin.orgaacrjournals.orgresearchgate.net The dual inhibition of MET and KRAS G12C led to tumor shrinkage in sotorasib-resistant xenograft models. aacrjournals.org Studies combining the c-MET inhibitor ABN401 with sotorasib have also shown synergistic anti-tumor effects in c-MET-altered KRAS G12C NSCLC models. aacrjournals.org

Table 3: Clinical Efficacy of KRAS G12C and EGFR Inhibitor Combinations in Colorectal Cancer (CRC)

| KRAS G12C Inhibitor | EGFR Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference(s) |

|---|---|---|---|---|---|

| Sotorasib | Panitumumab | CodeBreaK 101 | 30% | 5.7 months | frontiersin.orgnih.gov |

| Sotorasib | Panitumumab | CodeBreaK 300 | 26.4% (960mg sotorasib) | 5.6 months | frontiersin.org |

| Adagrasib | Cetuximab | KRYSTAL-1 | 34% | 6.9 months | frontiersin.org |

An alternative to blocking upstream reactivation is to inhibit signaling components downstream of KRAS. This vertical blockade strategy aims to cut off the signaling cascade at a lower point, potentially capturing the output from various resistance mechanisms that converge on the MAPK pathway. ilcn.org

MEK is a kinase that acts directly downstream of RAF and upstream of ERK in the MAPK cascade. As resistance to KRAS G12C inhibitors often involves the reactivation of this pathway, combining them with MEK inhibitors is a rational approach to achieve a more complete shutdown of oncogenic signaling. frontiersin.orgaacrjournals.org

Preclinical studies have demonstrated that such combinations can be synergistic. The dual RAF/MEK inhibitor VS-6766, when combined with KRAS G12C inhibitors sotorasib or adagrasib, showed synergistic effects in NSCLC, CRC, and pancreatic cancer cell lines. verastem.com The combination of sotorasib with the MEK inhibitor trametinib (B1684009) has also shown some efficacy in KRAS G12C-mutated CRC. frontiersin.org In a KRAS G12C-driven mouse model of lung cancer, the MEK inhibitor selumetinib (B1684332) significantly increased the efficacy of chemotherapy. nih.gov Furthermore, in pancreatic cancer cell lines, combining a KRAS G12C inhibitor (AMG-510) with a MEK inhibitor (binimetinib) significantly abrogated colony formation, and this effect was enhanced with radiation. mdpi.com However, the development of these combinations can be limited by toxicity. ilcn.org

Compound Names

| Generic Name | Other Names / Codes | Target(s) |

| Adagrasib | MRTX849 | KRAS G12C |

| Afatinib | - | EGFR, HER2, HER4 |

| Binimetinib | - | MEK1/2 |

| BI-3406 | - | SOS1 |

| Capmatinib | - | MET |

| Cetuximab | - | EGFR |

| Crizotinib | - | ALK, ROS1, MET |

| Erlotinib | - | EGFR |

| Glecirasib | - | KRAS G12C |

| JAB-3312 | - | SHP2 |

| JDQ433 | - | KRAS G12C |

| MK-1084 | - | KRAS G12C |

| MRTX0902 | - | SOS1 |

| Panitumumab | - | EGFR |

| Pembrolizumab | KEYTRUDA® | PD-1 |

| RMC-4550 | - | SHP2 |

| RMC-4998 | - | KRAS G12C (ON) |

| Selumetinib | - | MEK1/2 |

| Sotorasib | AMG 510 | KRAS G12C |

| TNO155 | - | SHP2 |

| Trametinib | - | MEK1/2 |

| VS-6766 | - | RAF/MEK |

Co-targeting Downstream Effector Pathways

ERK Inhibition

The RAS-RAF-MEK-ERK pathway is a critical downstream signaling cascade of KRAS. frontiersin.org A primary mechanism of resistance to KRAS G12C inhibitors involves the reactivation of this pathway. nih.gov In vitro studies have demonstrated that while KRAS G12C inhibitors initially suppress ERK signaling, a rebound activation often follows. frontiersin.orgaacrjournals.org This feedback reactivation can be driven by upstream receptor tyrosine kinases (RTKs) activating wild-type RAS isoforms, which are not targeted by G12C-specific inhibitors. nih.govaacrjournals.org

Combining KRAS G12C inhibitors with direct ERK inhibitors aims to create a more profound and sustained blockade of the MAPK pathway. nih.gov Preclinical studies combining ERK inhibitors with CDK4/6 inhibitors have shown synergistic suppression of pancreatic ductal adenocarcinoma (PDAC) cell growth. nih.govaacrjournals.org This approach cooperatively blocks the compensatory upregulation of ERK signaling that can be induced by CDK4/6 inhibition alone. nih.gov Several early-phase clinical trials are underway to evaluate the combination of ERK inhibitors with KRAS G12C inhibitors. frontiersin.org

| Research Focus | Inhibitors/Model | Key Findings | Reference |

| ERK Rebound | KRAS G12C inhibitor (unspecified) in H358 cell line | Initial ERK suppression was followed by rebound activation within 24 hours. | frontiersin.org |

| ERK & CDK4/6i Synergy | ERKi (SCH772984) + CDK4/6i (Palbociclib) in PDAC cell lines | Synergistically reduced proliferation in both anchorage-dependent and colony formation assays. | nih.gov |

| Clinical Trials | Temuterkib + LY3537982; ERAS-007 + Sotorasib | Early-phase clinical trials initiated to combine ERK and KRAS G12C inhibitors. | frontiersin.org |

PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a crucial parallel signaling cascade that can act as a bypass route to mediate resistance when the RAS-MAPK pathway is inhibited. frontiersin.orgaacrjournals.org Dysregulation of mTOR, an essential kinase for cell cycle regulation and proliferation, can contribute to resistance to KRAS G12C inhibitors. frontiersin.org In cell lines resistant to sotorasib, the PI3K/AKT pathway was found to be constitutively activated. frontiersin.org

Preclinical studies have demonstrated that combining mTOR inhibitors, such as everolimus, with KRAS G12C inhibitors leads to enhanced anti-tumor activity. frontiersin.org Similarly, combining the KRAS G12C inhibitor ARS1620 with a PI3K inhibitor (GDC0941) was effective in vitro and in vivo in models resistant to the KRAS inhibitor alone. aacrjournals.org This combination resulted in prolonged tumor stabilization and, in some models, tumor regression. aacrjournals.org The sensitivity of tumor cell lines to KRAS G12C inhibition has been shown to correlate with their ability to inhibit the phosphorylation of mTOR substrates. nih.gov Combination strategies targeting both KRAS G12C and mTORC1 kinase have shown synergistic effects in non-small cell lung cancer (NSCLC) models, leading to deep and durable tumor regressions. nih.govresearchgate.net

| Research Focus | Inhibitors/Model | Key Findings | Reference |

| mTOR Combination | mTOR inhibitors (e.g., everolimus) + KRAS G12C inhibitors | Demonstrated enhanced anti-tumor activity in both in vivo and in vitro studies. | frontiersin.org |

| PI3K Combination | ARS1620 + GDC0941 (PI3Ki) in NSCLC xenografts | Combination was effective in models resistant to single-agent ARS1620, causing tumor stabilization or regression. | aacrjournals.org |

| mTORC1 Synergy | KRAS G12C inhibitor + mTORC1-selective inhibitor in NSCLC models | The combination caused synergistic inhibition of key cellular processes and induced significant cell death, leading to durable tumor regressions in vivo. | nih.govresearchgate.net |

| Resistance Mechanism | Sotorasib-resistant cell lines | Constitutive activation of PI3K-AKT was observed. | frontiersin.org |

AURKA Inhibition

Aurora kinase A (AURKA) is a protein kinase that plays a critical role in mitotic spindle formation. frontiersin.org In the context of KRAS G12C inhibition, AURKA can become upregulated in resistant tumors. frontiersin.orgaacr.org AURKA is an effector protein downstream of KRAS that can amplify RAS signaling. aacr.org In KRAS G12C inhibitor-treated NSCLC cells, AURKA can phosphorylate c-Raf, thereby sustaining KRAS signaling and contributing to a drug-tolerant state. aacrjournals.orgresearchgate.net

Preclinical studies have shown that inhibiting AURKA can overcome this resistance. aacr.orgaacrjournals.org In KRAS-mutated lung cancer cells with acquired resistance to sotorasib, AURKA inhibition showed a promising therapeutic effect. aacr.org The combination of an investigational AURKA inhibitor (VIC-1911) with a KRAS inhibitor demonstrated efficacy in preclinical models. aacr.org Furthermore, co-treatment with a KRAS G12C inhibitor (LY3499446) and an AURKA inhibitor (LSN3321213) induced apoptosis and synthetic lethality in KRAS G12C NSCLC cells. researchgate.netaacrjournals.org This combination can lead to catastrophic mitotic cell death, particularly in cells experiencing replication stress. aacrjournals.org

| Research Focus | Inhibitors/Model | Key Findings | Reference |

| AURKA Upregulation | KRAS G12C-mutated NSCLC cells | AURKA is upregulated in tumors developing resistance to KRAS G12C inhibition. | frontiersin.org |

| Overcoming Resistance | VIC-1911 (AURKAi) + Sotorasib in preclinical models | Combination showed efficacy against lung cancer cells with intrinsic or acquired resistance to KRAS inhibition. | aacr.org |

| Synthetic Lethality | LY3499446 (G12Ci) + LSN3321213 (AURKAi) in NSCLC cells | The combination induced synthetic lethality and apoptosis. | researchgate.netaacrjournals.org |

| Mechanism of Action | G12Ci + AURKAi in NSCLC cells | Co-treatment leads to mitotic catastrophe and cell death, overcoming a drug-tolerant phenotype. | aacrjournals.org |

CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. frontiersin.org Their activation can play a role in resistance to KRAS G12C inhibitors, particularly through co-alterations of the tumor suppressor gene CDKN2A, which encodes the CDK4/6 inhibitor p16. frontiersin.orgaacrjournals.org Loss of CDKN2A is a key event that promotes the development of KRAS-driven cancers like PDAC. aacrjournals.org

Preclinical evidence strongly supports combining KRAS G12C inhibitors with CDK4/6 inhibitors. mdpi.com Multiple in vitro and in vivo studies have demonstrated that this combination enhances the antitumor activity of KRAS G12C inhibitors. frontiersin.org In KRAS G12C NSCLC xenograft models that harbor a p16 (CDKN2A) deletion, the combination of the CDK4/6 inhibitor PRT3645 with sotorasib or adagrasib enhanced anti-tumor efficacy compared to either single agent. preludetx.com This combination can synergistically arrest the cell cycle and reduce compensatory oncogenic signaling. mdpi.com These findings provide a strong rationale for the ongoing clinical evaluation of this combination strategy in patients with KRAS G12C mutant solid tumors. mdpi.com

| Research Focus | Inhibitors/Model | Key Findings | Reference |

| Enhanced Activity | CDK4/6 inhibitors + KRAS G12C inhibitors in various cancer models | Multiple studies demonstrated enhanced antitumor activity with the combination. | frontiersin.org |

| Synergy in NSCLC | PRT3645 + Sotorasib/Adagrasib in KRAS G12C NSCLC xenografts with p16 deletion | Combination significantly improved anti-tumor efficacy in vivo. | preludetx.com |

| Rationale for Combination | KRAS G12C-mutant cancers with CDKN2A/B deletion | Deletion of cell cycle control genes provides a strong rationale for combining with CDK4/6 inhibitors. | mdpi.com |

| Mechanism | CDK4/6i + ERKi in PDAC models | Combined therapy cooperatively blocks compensatory upregulation of ERK, PI3K, and MYC expression. | nih.govaacrjournals.org |

Modulating Tumor Microenvironment and Immune Responses

Oncogenic KRAS signaling is known to promote a pro-tumorigenic and immunosuppressive tumor microenvironment (TME). bmj.commdpi.com However, treatment with KRAS G12C inhibitors can remodel the TME, making it more favorable for an anti-tumor immune response. aacrjournals.orgresearchgate.net Studies have shown that KRAS G12C inhibition can induce a "hot" TME characterized by increased infiltration of T cells, macrophages, and dendritic cells. researchgate.netaacrjournals.org This is achieved in part by increasing the expression of MHC class I on tumor cells and decreasing the levels of immunosuppressive factors. aacrjournals.org

Combination with Immune Checkpoint Inhibitors (e.g., PD-1/PD-L1 Antibodies)

Given the immunomodulatory effects of KRAS G12C inhibitors, combining them with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies is a highly promising strategy. frontiersin.orgbohrium.com The rationale is that KRAS G12C inhibition can sensitize tumors to ICIs, leading to a synergistic anti-tumor effect. aacrjournals.orgfrontiersin.org

Preclinical studies have provided strong support for this combination. In a KRAS G12C-mutant syngeneic mouse model, the KRAS G12C inhibitor MRTX849 decreased immunosuppressive myeloid-derived suppressor cells while increasing beneficial M1-polarized macrophages, dendritic cells, and CD4+ and CD8+ T cells. aacrjournals.org While either MRTX849 or an anti-PD-1 antibody alone resulted in eventual tumor progression, the combination treatment led to durable, complete responses. aacrjournals.org Mice that achieved a complete response developed adaptive anti-tumor immunity, as they were resistant to tumor rechallenge. aacrjournals.org Similarly, combining sotorasib (AMG510) with an anti-PD-1 antibody (Nivolumab) in humanized NSCLC mouse models resulted in significant anti-tumor activity, with sotorasib upregulating antigen presentation and immune activation pathways. bmj.com

These promising preclinical results have led to multiple clinical trials evaluating KRAS G12C inhibitors in combination with ICIs for various solid tumors. frontiersin.orgnih.gov

| Research Focus | Inhibitors/Model | Key Findings | Reference |

| TME Remodeling | MRTX849 in CT26 KrasG12C syngeneic mouse model | Decreased MDSCs and increased M1 macrophages, dendritic cells, CD4+, and CD8+ T cells. | aacrjournals.org |

| Durable Response | MRTX849 + anti-PD-1 in CT26 KrasG12C model | Combination led to durable, complete responses and development of adaptive antitumor immunity. | aacrjournals.org |

| Synergy in NSCLC | Sotorasib + Nivolumab in humanized NSCLC mouse models | Combination delayed tumor growth more than sotorasib alone; sotorasib sensitized the TME. | bmj.com |

| Immune Pathway Upregulation | Sotorasib in CT26-G12C mouse models | Sotorasib treatment led to an enrichment of tumor clusters with upregulated TNFα and IFNγ signaling pathways. | aacrjournals.org |

| Clinical Rationale | KRAS G12C mutated PDA | Increased infiltration of cytotoxic T lymphocytes and elevated PD-L1 on APCs suggest a role for combination with ICIs. | ascopubs.org |

Targeting Stromal and Fibrotic Components

The TME is a complex ecosystem composed of cancer-associated fibroblasts (CAFs), immune cells, endothelial cells, signaling molecules, and the extracellular matrix (ECM). nih.govfrontiersin.org The interaction between cancer cells and these stromal components can create a protective niche that fosters therapeutic resistance. frontiersin.org

Detailed Research Findings:

Cancer-Associated Fibroblasts (CAFs): CAFs are instrumental in promoting resistance. They can secrete a variety of factors that support cancer cell survival and proliferation, even in the presence of targeted therapies. nih.gov Studies have shown that CAF-secreted factors can counteract the effects of KRAS silencing by activating pro-tumorigenic pathways like TGF-β, NOTCH, and WNT, thereby enhancing cancer stemness. nih.govresearchgate.net This suggests that therapies targeting the crosstalk between cancer cells and CAFs could be a viable strategy to overcome resistance. mdpi.com

Extracellular Matrix (ECM) Remodeling: The ECM, a scaffold-like network, can be remodeled by cancer cells and CAFs to create a physical barrier that may limit drug penetration. frontiersin.org Overexpression of certain proteins, like c-MYC, can lead to ECM degradation and promote features associated with malignancy and drug resistance. nih.gov Furthermore, tumor fibrosis, characterized by excessive ECM deposition, has been identified as a potential mechanism of acquired drug resistance. This can be driven by the activation of pathways like the focal adhesion kinase (FAK) signaling pathway upon KRAS G12C inhibition. ascopubs.org Targeting ECM components or the enzymes responsible for their remodeling presents a potential therapeutic avenue. annualreviews.org

Symbiotic Interactions: The relationship between tumor cells and the TME is often symbiotic. Tumor cells can recruit and "educate" normal cells within the microenvironment to support their growth and survival, contributing to an immunosuppressive niche and drug resistance. nih.govfrontiersin.org This highlights the necessity of therapeutic approaches that target not only the cancer cells but also the surrounding microenvironment. frontiersin.orgjci.org

Development of Next-Generation KRAS G12C Inhibitors

To address the limitations of first-generation inhibitors, such as sotorasib and adagrasib, researchers are developing next-generation compounds with improved efficacy and pharmacological profiles. aacrjournals.org These newer agents aim to provide more profound and durable responses.

Enhanced Covalent Potency and Target Engagement Kinetics

A key strategy in developing next-generation inhibitors is to improve their ability to bind to and inhibit the KRAS G12C protein. This involves enhancing both the potency of the covalent bond and the speed at which the inhibitor engages its target.

Detailed Research Findings: